An In-depth Technical Guide on the Core Basic Properties of 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
An In-depth Technical Guide on the Core Basic Properties of 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract:
This technical guide provides a comprehensive overview of the core basic properties of 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione, a heterocyclic compound of significant interest in medicinal chemistry. The pyrazolo[4,3-d]pyrimidine scaffold is a key structural motif in a variety of biologically active molecules, and understanding the fundamental characteristics of the parent dione is crucial for the rational design and development of new therapeutic agents. This document summarizes the available physicochemical data, outlines a general synthetic strategy, and discusses the potential reactivity of this core structure. Due to a notable lack of extensive experimental data in publicly available literature for the unsubstituted parent compound, this guide also highlights areas where further research is needed to fully characterize this important molecule.
Introduction
The 1H-Pyrazolo[4,3-d]pyrimidine ring system is a purine isostere that has garnered considerable attention in the field of drug discovery. Its derivatives have been explored for a wide range of therapeutic applications, including as kinase inhibitors for the treatment of cancer. The dione derivative, 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione, represents the fundamental core structure from which many of these potent molecules are derived. A thorough understanding of its basic properties is therefore essential for researchers working on the synthesis and biological evaluation of novel pyrazolopyrimidine-based compounds.
Physicochemical Properties
Detailed experimental data on the physicochemical properties of 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione are sparse in the current literature. The following table summarizes the available information, primarily from chemical supplier catalogs and computational predictions.
| Property | Value | Source |
| Molecular Formula | C₅H₄N₄O₂ | AChemBlock[1], CP Lab Chemicals[2] |
| Molecular Weight | 152.11 g/mol | AChemBlock[1], CP Lab Chemicals[2] |
| CAS Number | 40769-81-1 | AChemBlock[1], CP Lab Chemicals[2] |
| IUPAC Name | 1,4-dihydropyrazolo[4,3-d]pyrimidine-5,7(6H)-dione | AChemBlock[1] |
| Purity | ≥97% | AChemBlock[1], CP Lab Chemicals[2] |
| Appearance | Not specified in available literature | |
| pKa | Not experimentally determined | |
| Solubility | Not experimentally determined | |
| Melting Point | Not specified in available literature | |
| Storage | Room Temperature | AChemBlock[1], CP Lab Chemicals[2] |
Synthesis and Reactivity
General Synthetic Approach
A plausible synthetic route, based on methodologies for related derivatives, would start from a 4-aminopyrazole-5-carboxamide derivative. This precursor can undergo cyclization with a suitable C1 synthon, such as urea or a derivative thereof, to form the pyrimidine ring fused to the pyrazole.
Reactivity Profile
The reactivity of 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is expected to be influenced by the presence of the fused heterocyclic system and the two carbonyl groups.
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Acidity of N-H Protons: The protons on the nitrogen atoms of the pyrazole and pyrimidine rings are expected to be acidic and can be deprotonated with a suitable base. This allows for subsequent alkylation or arylation reactions at these positions, which is a common strategy for diversifying the pyrazolopyrimidine scaffold.
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Reactions at the Carbonyl Groups: The dione functionality can potentially undergo reactions typical of amides and lactams. For instance, chlorination of the carbonyl groups using reagents like phosphorus oxychloride (POCl₃) can convert them into chloro-substituted pyrazolopyrimidines. These chloro derivatives are versatile intermediates for nucleophilic substitution reactions, allowing for the introduction of various functional groups at the 5- and 7-positions.
Experimental Protocols
A detailed, validated experimental protocol for the synthesis and characterization of 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is not available in the surveyed literature. However, a general procedure for the synthesis of a substituted pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione has been described, which can serve as a starting point for developing a specific protocol for the title compound.[3]
General Protocol for the Synthesis of a Substituted Pyrazolo[3,4-d]pyrimidine-dione:
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Starting Material: A substituted 5-amino-1H-pyrazole-4-carboxamide.
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Reagent: Urea.
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Procedure: The pyrazole carboxamide and urea are mixed in a suitable reaction vessel.
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Reaction Conditions: The mixture is heated (fusion) at a high temperature (e.g., 180-220 °C) for several hours.
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Work-up: After cooling, the reaction mixture is treated with an appropriate solvent (e.g., water or ethanol) to precipitate the product.
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Purification: The crude product is collected by filtration, washed, and can be further purified by recrystallization.
Characterization: The structure of the synthesized compound would be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.
Biological and Medicinal Chemistry Context
While there is limited information on the biological activity of the parent 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione, the pyrazolopyrimidine scaffold is of high importance in medicinal chemistry. Numerous derivatives have been synthesized and evaluated for a wide range of biological activities, most notably as inhibitors of various protein kinases.
The structural similarity of the pyrazolopyrimidine core to the purine ring system allows these compounds to act as ATP-competitive inhibitors in the active site of kinases. By modifying the substituents on the pyrazolo[4,3-d]pyrimidine scaffold, researchers can achieve high potency and selectivity for specific kinase targets.
Conclusion and Future Directions
1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is a foundational heterocyclic scaffold with significant potential in medicinal chemistry. Despite its importance, there is a clear lack of comprehensive, publicly available experimental data on its basic physicochemical properties. This guide has compiled the currently available information and outlined general synthetic and reactive principles based on related structures.
To facilitate the further development of novel therapeutics based on this scaffold, future research should focus on:
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The development and publication of a detailed and robust synthetic protocol for 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione.
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The experimental determination of its key physicochemical properties, including pKa, aqueous solubility, and melting point.
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A thorough investigation of its reactivity and stability under various conditions.
Such fundamental data will be invaluable to the scientific community and will undoubtedly accelerate the discovery of new and improved pyrazolopyrimidine-based drugs.
